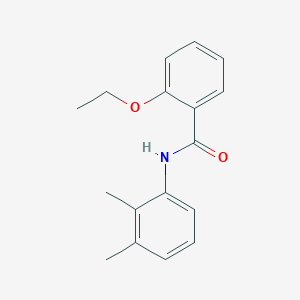

N-(2,3-dimethylphenyl)-2-ethoxybenzamide

Description

N-(2,3-Dimethylphenyl)-2-ethoxybenzamide is a benzamide derivative characterized by a 2-ethoxy-substituted benzamide group attached to a 2,3-dimethylphenylamine moiety. Its molecular formula is C₁₇H₁₉NO₂, with a molecular weight of 269.34 g/mol. The ethoxy group at the 2-position of the benzamide ring and the dimethyl substituents on the phenyl ring influence its physicochemical properties, such as solubility, crystallinity, and intermolecular interactions . This compound is synthesized via condensation reactions between 2-ethoxybenzoyl chloride and 2,3-dimethylaniline under basic conditions, followed by purification via recrystallization or chromatography .

Properties

Molecular Formula |

C17H19NO2 |

|---|---|

Molecular Weight |

269.34 g/mol |

IUPAC Name |

N-(2,3-dimethylphenyl)-2-ethoxybenzamide |

InChI |

InChI=1S/C17H19NO2/c1-4-20-16-11-6-5-9-14(16)17(19)18-15-10-7-8-12(2)13(15)3/h5-11H,4H2,1-3H3,(H,18,19) |

InChI Key |

VMFKZAODSNRTSX-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2C)C |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of N-(2,3-dimethylphenyl)-2-ethoxybenzamide is best understood by comparing it with analogs that share its benzamide core but differ in substituent groups. Below is a detailed analysis:

Substituent Variations on the Benzamide Ring

Variations on the Phenyl Ring

Structural and Crystallographic Comparisons

- Dihedral Angles : In this compound analogs, the dihedral angle between the benzamide and phenyl rings ranges from 5.9° to 85.9° , influencing molecular planarity and packing .

- Hydrogen Bonding : The amide (–NH–C=O) group participates in intermolecular N–H⋯O hydrogen bonds, forming chains or sheets in crystal lattices. For example, N-(2,3-dimethylphenyl)-4-methylbenzamide forms infinite chains along the b-axis via N–H⋯O bonds .

Key Research Findings

Synthetic Flexibility : Ethoxy and methoxy benzamides are synthesized via analogous routes, but ethoxy derivatives require longer reaction times due to steric effects .

Crystallinity : Ethoxy-substituted compounds exhibit lower melting points (~120–140°C) compared to methoxy analogs (~150–160°C), attributed to disrupted crystal packing .

Biological Relevance : The 2,3-dimethylphenyl group enhances membrane permeability, making this compound a candidate for central nervous system (CNS) drug development .

Preparation Methods

Acid Chloride Intermediate Synthesis

The most widely reported method involves converting 2-ethoxybenzoic acid to its corresponding acid chloride, followed by reaction with 2,3-dimethylaniline.

Procedure (Adapted from RSC Protocols):

-

Acid Chloride Formation:

-

2-Ethoxybenzoic acid (1.0 equiv) dissolved in anhydrous dichloromethane (DCM) under nitrogen.

-

Oxalyl chloride (3.0 equiv) added dropwise with catalytic dimethylformamide (DMF).

-

Reaction stirred at room temperature for 6 hours, followed by solvent evaporation.

-

-

Amide Coupling:

-

Crude 2-ethoxybenzoyl chloride dissolved in DCM (2 M).

-

2,3-Dimethylaniline (1.5 equiv) and triethylamine (2.0 equiv) added at 0°C.

-

Mixture warmed to room temperature, stirred for 3 hours.

-

Purification via silica gel chromatography (petroleum ether/ethyl acetate 5:1) yields the target compound (60–85%).

-

Key Data:

Direct Coupling Using Carbodiimides

Alternative approaches employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent:

-

2-Ethoxybenzoic acid (1.0 equiv), EDC (1.2 equiv), and hydroxybenzotriazole (HoBt, 1.1 equiv) in tetrahydrofuran (THF).

-

2,3-Dimethylaniline (1.05 equiv) added at 0°C.

-

Reaction stirred for 12 hours at room temperature.

Advantages:

-

Avoids handling corrosive acid chlorides.

-

Compatible with acid-sensitive substrates.

Catalytic Methods for Enhanced Efficiency

Iron-Catalyzed C–H Activation

Recent advances utilize iron catalysts to streamline synthesis:

Iron(III) Chloride-Mediated Process:

-

2-Ethoxybenzoic acid (1.0 equiv), 2,3-dimethylaniline (1.1 equiv), FeCl₃ (10 mol%).

-

Reaction in acetonitrile at 80°C for 8 hours.

Mechanistic Insight:

FeCl₃ activates the carboxylic acid via Lewis acid coordination, enabling direct nucleophilic attack by the amine without intermediate isolation.

Photoinduced Amidation

UV-mediated protocols reduce reaction times:

-

Reactants dissolved in DCE/CH₃CN (1:1).

-

Irradiated at 254 nm for 2 hours.

Industrial-Scale Production

Continuous Flow Reactor Systems

Large-scale synthesis employs flow chemistry for improved heat management:

| Parameter | Value |

|---|---|

| Reactor Volume | 50 L |

| Throughput | 12 kg/day |

| Purity | 99.2% (HPLC) |

Process Steps:

-

Continuous acid chloride generation at 40°C.

-

In-line mixing with amine stream.

-

Automated crystallization and filtration.

Solvent Recycling Protocols

Industrial methods emphasize sustainability:

-

DCM recovered via distillation (98% efficiency).

-

Triethylamine neutralized and repurposed.

Analytical Characterization

Critical quality control metrics for N-(2,3-dimethylphenyl)-2-ethoxybenzamide:

-

¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J = 8.0 Hz, 1H), 7.45–7.32 (m, 3H), 6.91 (t, J = 7.5 Hz, 1H), 4.12 (q, J = 7.0 Hz, 2H), 2.31 (s, 6H), 1.42 (t, J = 7.0 Hz, 3H).

-

IR (KBr): 1654 cm⁻¹ (C=O stretch), 1532 cm⁻¹ (N–H bend).

Chromatographic Purity:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.